Cas no 1006-64-0 (2-Phenylpyrrolidine)
2-Phenylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylpyrrolidine
- 2-phenyl-pyrrolidine
- 2-Phenyl-pyrrolidin
- Pyrrolidine,2-phenyl
- (?à)-2-Phenylpyrrolidine
- 5-Phenylpyrrolidine
- NSC 94961
- AKOS BB-8859
- Pyrrolidine,2-Phenyl-
- 2-PHENYLPYRROLIDINE HCL
- (RS)-2-phenylpyrrolidine
- 2-PHENYLPYRROLIDINE 95%
- 2-PHENYL-PYRROLIDINE >97%
- pyrrolidine, 2-phenyl-
- (2S)-2-phenylpyrrolidine
- AK129122
- NSC94961
- rac-2-phenylpyrrolidine
- (RS)-2-phenyl-pyrrolidine
- Oprea1_853234
- 2-Phenylpyrrolidine, AldrichCPR
- STK893617
- SBB056158
- BBL020911
- AB09387
- Q610
- SY063719
- AK129355
- AB0
- SB15998
- AB29151
- CHEMBL369366
- W-200630
- EN300-26453
- AKOS000118067
- MFCD06762513
- JUTDHSGANMHVIC-UHFFFAOYSA-N
- NSC-94961
- SY060796
- SY099555
- AM20050516
- (2S)-2-phenylpyrrolidin-1-ium
- AKOS016341138
- Z223138744
- SCHEMBL21232
- MFCD06762549
- MFCD01631835
- 1006-64-0
- NoName_3649
- AC-2231
- PS-3577
- DTXSID40903061
- BB 0220656
- FT-0601694
- CS-W008926
- DB-006212
- (+/-)-2-phenylpyrrolidine
-
- MDL: MFCD01631835
- Inchi: 1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2
- InChI Key: JUTDHSGANMHVIC-UHFFFAOYSA-N
- SMILES: N1CCCC1C1C=CC=CC=1
Computed Properties
- Exact Mass: 147.10500
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Boiling Point: 237°C at 760 mmHg
- PSA: 12.03000
- LogP: 2.43990
2-Phenylpyrrolidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38-52-36-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2-Phenylpyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P833480-1g |
2-Phenylpyrrolidine |
1006-64-0 | 97 % | 1g |
109.80 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07337-100g |
2-phenylpyrrolidine |
1006-64-0 | 95% | 100g |
$525 | 2023-09-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY063719-1g |
2-Phenylpyrrolidine |
1006-64-0 | ≥97% | 1g |
¥89.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY063719-5g |
2-Phenylpyrrolidine |
1006-64-0 | ≥97% | 5g |
¥277.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY063719-10g |
2-Phenylpyrrolidine |
1006-64-0 | ≥97% | 10g |
¥547.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY063719-25g |
2-Phenylpyrrolidine |
1006-64-0 | ≥97% | 25g |
¥1366.0 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34540-1g |
2-Phenylpyrrolidine |
1006-64-0 | 1g |
¥96.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34540-5g |
2-Phenylpyrrolidine |
1006-64-0 | 5g |
¥356.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34540-25g |
2-Phenylpyrrolidine |
1006-64-0 | 25g |
¥1466.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34540-10g |
2-Phenylpyrrolidine |
1006-64-0 | 10g |
¥656.0 | 2021-09-08 |
2-Phenylpyrrolidine Suppliers
2-Phenylpyrrolidine Related Literature
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1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketiminesErika Leemans,Sven Mangelinckx,Norbert De Kimpe Chem. Commun. 2010 46 3122
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Heidrun Gruber-Woelfler,Georg J. Lichtenegger,Christoph Neubauer,Eleonora Polo,Johannes G. Khinast Dalton Trans. 2012 41 12711
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Juan Mancebo-Aracil,Carmen Nájera,José M. Sansano Org. Biomol. Chem. 2013 11 662
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Yu Zhang,Zi-Juan Yi,Ai-Mei Yang,Jia-Ming Guo,Xin Li,Bang-Guo Wei Org. Biomol. Chem. 2023 21 1303
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5. XY–ZH systems as potential 1,3-dipoles. Part 7. Stereochemistry of the cycloaddition of imines of α-amino acid esters to fumarate and maleate estersRonald Grigg,James Kemp,William J. Warnock J. Chem. Soc. Perkin Trans. 1 1987 2275
Additional information on 2-Phenylpyrrolidine
Recent Advances in the Study of 2-Phenylpyrrolidine (CAS: 1006-64-0) in Chemical Biology and Pharmaceutical Research
2-Phenylpyrrolidine (CAS: 1006-64-0) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by a pyrrolidine ring substituted with a phenyl group, has been explored for its diverse biological activities and synthetic utility. Recent studies have focused on its role as a building block for drug discovery, its pharmacological properties, and its potential as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Phenylpyrrolidine as a key intermediate in the synthesis of dopamine receptor modulators. The research team demonstrated that derivatives of 2-Phenylpyrrolidine exhibited selective binding to D2-like dopamine receptors, with potential applications in neurological disorders. The study utilized molecular docking simulations and in vitro binding assays to characterize the interactions, revealing specific structural features that contribute to receptor affinity.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the development of 2-Phenylpyrrolidine-containing compounds with potent activity against drug-resistant bacterial strains. The researchers synthesized a series of analogs and evaluated their antibacterial properties, identifying several lead compounds with minimum inhibitory concentrations (MICs) in the low micromolar range against methicillin-resistant Staphylococcus aureus (MRSA).
Pharmacokinetic studies of 2-Phenylpyrrolidine derivatives have also advanced significantly. A 2023 preclinical study demonstrated improved blood-brain barrier penetration for certain analogs, suggesting potential for central nervous system (CNS) drug development. The research highlighted the importance of the phenyl substitution pattern on the pyrrolidine ring in determining metabolic stability and distribution properties.
Recent synthetic methodology developments have expanded access to enantiomerically pure 2-Phenylpyrrolidine derivatives. A 2024 report in Organic Letters described an asymmetric hydrogenation protocol using chiral catalysts that provides access to both (R)- and (S)-enantiomers with excellent enantioselectivity (>99% ee). This advancement is particularly significant for structure-activity relationship studies and the development of stereoselective drugs.
The safety profile of 2-Phenylpyrrolidine has been the subject of recent toxicological investigations. While the parent compound shows relatively low acute toxicity (LD50 > 500 mg/kg in rodent studies), certain derivatives have demonstrated more potent biological effects that require careful evaluation. Current research is focusing on structure-toxicity relationships to guide the design of safer analogs.
Looking forward, 2-Phenylpyrrolidine continues to be a valuable scaffold in medicinal chemistry, with ongoing research exploring its applications in areas ranging from neurodegenerative diseases to infectious diseases. The compound's versatility, combined with recent synthetic and analytical advancements, positions it as an important tool in drug discovery pipelines. Future studies are expected to further elucidate its pharmacological potential and optimize its therapeutic applications.
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